2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride
Description
Discovery and Isolation from Micromonospora miyakonensis
2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride (CAS: 1523541-83-4) was first isolated in 1981 from the fermentation broth of Micromonospora miyakonensis strain PA-4046, a novel actinomycete species discovered in Miyako Island, Okinawa, Japan. The compound emerged during a screening program targeting antimicrobial agents active against Escherichia coli on synthetic media. Initial isolation involved solvent extraction (methanol) followed by ion-exchange chromatography and crystallization, yielding a white crystalline powder.
Key characteristics of the discovery include:
Taxonomic Classification of Source Microorganism
Micromonospora miyakonensis PA-4046 was taxonomically characterized through:
- Morphology : Branched vegetative hyphae (0.5–0.8 μm diameter) with single spores on aerial mycelium.
- Cultural characteristics :
- Physiological traits :
Phylogenetic analysis placed PA-4046 within the Micromonospora genus, distinguishable from M. chalcea and M. carbonacea through DNA-DNA hybridization (<70% similarity).
Early Characterization Studies
Initial structural elucidation employed:
Properties
IUPAC Name |
2-amino-2-(1-methylcyclopropyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(2-3-6)4(7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQHSQUJNCJSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938058-08-3 | |
| Record name | 2-(1-Methylcyclopropyl)glycine hydrochloride, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938058083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-METHYLCYCLOPROPYL)GLYCINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG4YR113U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes Overview
The synthesis of 2-amino-2-(1-methylcyclopropyl)acetic acid hydrochloride (CAS: 78213-60-2, 938058-08-3) involves three primary approaches:
| Route | Key Steps | Enantiomer Purity | Yield |
|---|---|---|---|
| Nitromethane Addition | Cyclopropane aldehyde + nitromethane → nitro intermediate → hydrogenation → HCl salt | Racemic or resolved | Moderate (50–70%) |
| Cyanide Alkylation | Cyclopropane aldehyde + NaCN → cyanohydrin → hydrolysis → amine → HCl salt | Racemic or resolved | Moderate (50–70%) |
| Biological Isolation | Fermentation/Enzymatic resolution → purification → HCl salt | Enantiopure | Low (trace) |
Detailed Synthesis Methods
Nitromethane-Mediated Synthesis
This method, inspired by cyclohexane analogs, adapts to cyclopropane derivatives.
Step 1: Nitro Intermediate Formation
- Reagents : 1-Methylcyclopropane acetic ester, nitromethane, KOH.
- Conditions : Methanol/water, 65–70°C, 5 hours.
- Mechanism : Michael addition of nitromethane to the ester, forming a nitroalkyl intermediate.
Step 2: Ester Hydrolysis
- Reagents : Aqueous KOH, methanol.
- Conditions : Reflux, 24 hours; acidification with H₃PO₄.
- Product : 1-(Nitromethyl)-1-methylcyclopropane acetic acid.
Step 3: Catalytic Hydrogenation
- Catalyst : Pd/C (10% w/w), methanol.
- Conditions : 10–50°C, 1–20 atm H₂.
- Product : 2-Amino-2-(1-methylcyclopropyl)acetic acid.
Step 4: HCl Salt Formation
- Reagents : HCl in ethanol.
- Conditions : Stirring at RT, crystallization.
- Yield : 80% (purity: 98–99%).
Table 1: Nitromethane Route Optimization
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 10% Pd/C | Optimal activity |
| Pressure | 1 atm (ambient) | Avoids side reactions |
| Solvent | Methanol | Enhances solubility |
Cyanide Alkylation Method
Adapted from 2-chlorophenylglycine synthesis, this route avoids nitro intermediates.
Step 1: Cyanohydrin Formation
- Reagents : 1-Methylcyclopropane acetic aldehyde, NaCN, NH₄HCO₃.
- Conditions : MeOH/H₂O, 65–70°C, 5 hours.
- Product : Cyanohydrin of 2-(1-methylcyclopropyl)acetic acid.
Step 2: Hydrolysis to Amino Acid
- Reagents : 45% NaOH.
- Conditions : Reflux, 4 hours; acidification with H₂SO₄.
- Yield : 58% (racemic mixture).
Step 3: Resolution
Key Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(1-methylcyclopropyl)propanoic acid
- 2-Amino-2-(1-methylcyclopropyl)butanoic acid
- 2-Amino-2-(1-methylcyclopropyl)pentanoic acid
Uniqueness
2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of a methylcyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Biological Activity
2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride, with the chemical formula , is an amino acid derivative recognized for its antibiotic properties. This compound is produced by the bacterium Micromonospora miyakonensis and has been investigated for its potential applications in combating bacterial infections. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 165.62 g/mol
- CAS Number : 938058-08-3
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its interaction with bacterial cell structures. The compound exhibits antibiotic properties by:
- Inhibiting Cell Wall Synthesis : Similar to other antibiotics, it may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
- Disrupting Membrane Integrity : The compound can affect the integrity of bacterial membranes, causing leakage of cellular contents and eventual cell death.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
| Activity Type | Description |
|---|---|
| Antibiotic Effect | Exhibits significant antimicrobial activity against various bacterial strains. |
| Synergistic Effects | Enhances the efficacy of other antibiotics when used in combination. |
| Microbial Growth Inhibition | Effective in inhibiting the growth of resistant bacterial strains. |
Case Studies
- Antimicrobial Efficacy :
-
Synergistic Interactions :
- Research indicated that combining this compound with standard antibiotics like penicillin resulted in enhanced antibacterial effects, particularly against resistant strains . This suggests potential for developing combination therapies.
-
Mechanistic Studies :
- Investigations into the mechanism revealed that the compound may induce apoptosis in bacteria by disrupting mitochondrial functions, similar to its effects observed in eukaryotic cells .
Toxicological Profile
While studies primarily focus on the therapeutic benefits, it is essential to consider the toxicological aspects:
- Dosage Effects : Animal model studies indicate that low doses exhibit minimal toxicity, while higher doses can lead to adverse effects such as liver and kidney toxicity .
- Metabolism : The compound is metabolized in the liver, undergoing oxidation and conjugation reactions which may influence its safety profile .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-2-(1-methylcyclopropyl)acetic acid hydrochloride, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves reacting the free base form with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane) under controlled temperature (0–5°C) to precipitate the hydrochloride salt. Yield optimization requires pH monitoring during acid addition and vacuum drying to remove residual solvents . Comparative studies with structurally similar cyclopropyl derivatives suggest that solvent choice (e.g., THF vs. DCM) impacts crystallization efficiency, with DCM yielding higher purity (>98%) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm the methylcyclopropyl moiety and acetic acid backbone (δ ~1.2 ppm for cyclopropyl CH₂, δ ~3.4 ppm for NH₂).
- HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity, with UV detection at 210 nm.
- X-ray crystallography for absolute stereochemical confirmation, leveraging PubChem data for reference spectra .
Q. How do solubility and stability profiles vary across solvents, and what storage conditions are recommended?
- Methodological Answer : The compound is highly soluble in water (>50 mg/mL) and methanol but unstable in basic aqueous solutions (pH >8), undergoing cyclopropane ring-opening. For long-term storage, lyophilized powders should be kept at -20°C in desiccated, amber vials to prevent hygroscopic degradation. Stability studies using TGA/DSC show decomposition onset at 215°C .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for enzyme inhibition (e.g., aminotransferases) using kinetic assays (UV-Vis monitoring of NADH depletion at 340 nm). For antimicrobial activity, employ microbroth dilution (MIC determination in Mueller-Hinton broth). Structural analogs with cyclopropyl groups show enhanced binding to hydrophobic enzyme pockets, suggesting similar experimental setups .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or enzymatic resolution with acylase I. Computational modeling (DFT) of transition states helps predict enantiomer separation efficiency. Reference PubChem’s stereochemical descriptors for baseline comparisons .
Q. What mechanistic insights explain its interaction with biological targets like enzymes or receptors?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to model interactions with active sites, focusing on the cyclopropyl group’s steric constraints. Mutagenesis studies (e.g., alanine scanning) on target proteins can validate binding hypotheses. For example, cyclopropane-containing analogs disrupt substrate binding in bacterial D-alanine ligase via non-covalent interactions .
Q. How can computational methods streamline reaction design and scalability?
- Methodological Answer : Use quantum mechanical calculations (Gaussian 16) to simulate reaction pathways and identify rate-limiting steps. ICReDD’s integrated computational-experimental workflows reduce optimization time by 40% by predicting optimal solvent/catalyst combinations. For scale-up, apply CFD modeling to reactor design, ensuring heat/mass transfer efficiency .
Q. How should researchers resolve contradictions in biological activity data between structural analogs?
- Methodological Answer : Perform comparative SAR studies using analogs with substituent variations (e.g., ethyl vs. methyl groups). For instance, methylcyclopropyl derivatives may show higher membrane permeability than cyclopentyl analogs, explaining divergent MIC values. Use meta-analysis of PubChem BioAssay data to identify trends in target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
